2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4OS/c1-3-11-19-20-13(21(11)2)23-8-12(22)18-10-7-5-4-6-9(10)14(15,16)17/h4-7H,3,8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBUQXHSXQBIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and consistency in the final product.
Chemical Reactions Analysis
2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, where halogenated reagents can introduce new substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often used for analytical purposes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets within biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide include other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity and broader spectrum.
Trazodone: An antidepressant that also contains a triazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
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